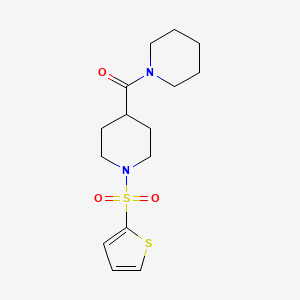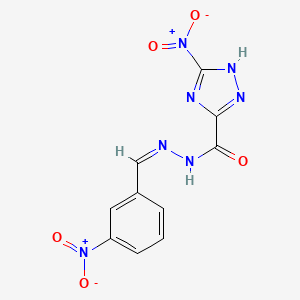
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential anticancer properties. It was first synthesized in 2010 by a team of researchers led by Dr. D. R. Mani at the University of Texas Southwestern Medical Center. Since then, PTC-209 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mecanismo De Acción
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine inhibits the activity of BMI-1 by binding to a specific site on the protein known as the PRC1-BMI1 interaction domain. This binding prevents BMI-1 from interacting with other proteins that are necessary for its activity, leading to its inhibition. The inhibition of BMI-1 by 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to reduce the self-renewal and survival of cancer stem cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to reduce the expression of stem cell markers and increase the expression of differentiation markers, indicating that it promotes the differentiation of cancer stem cells into more mature cell types. 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further reducing tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is its specificity for BMI-1, which allows for targeted inhibition of cancer stem cells without affecting normal cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in cancer patients.
Direcciones Futuras
There are several potential future directions for research on 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. One area of interest is the development of more soluble forms of the compound that can be administered more easily in vivo. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. Additionally, further studies are needed to investigate the potential use of 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Métodos De Síntesis
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is synthesized using a multi-step process that involves the reaction of piperidine with thienylsulfonyl chloride, followed by the addition of piperidine-1-carbonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to have potential anticancer properties through its ability to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer cells. BMI-1 plays a critical role in the self-renewal and survival of cancer stem cells, which are responsible for tumor growth and resistance to chemotherapy. By inhibiting BMI-1, 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to reduce the self-renewal and survival of cancer stem cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Propiedades
IUPAC Name |
piperidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(16-8-2-1-3-9-16)13-6-10-17(11-7-13)22(19,20)14-5-4-12-21-14/h4-5,12-13H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHMHYAJIHGING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Piperidin-1-yl[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6078477.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)
![4-[3-methyl-1-(4-methylbenzyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6078493.png)
![7-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6078502.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6078522.png)
![N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6078531.png)
![2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6078542.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)
![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)
![3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B6078559.png)